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Compound of Interest

Compound Name: Moppp

CAS No.: 478243-09-3

Cat. No.: B1237865

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Oseltamivir (marketed as Tamiflu), a cornerstone

antiviral agent for the treatment and prophylaxis of influenza A and B viruses. We will delve into

its core structure, mechanism of action, structure-activity relationships (SAR) through key

analogues, and the experimental protocols used for its evaluation.

Core Compound: Oseltamivir (GS-4104)
Oseltamivir is an ethyl ester prodrug that is hydrolyzed in the liver to its active form, oseltamivir

carboxylate.[1][2][3] The molecule features a cyclohexene ring, which acts as a transition-state

analogue of sialic acid, the natural substrate for the viral neuraminidase enzyme.[4] Key

structural features include a C3-pentyloxy side chain, a C4-acetamido group, and a C5-amino

group, all of which are crucial for its potent inhibitory activity. The commercial synthesis of

oseltamivir historically starts from shikimic acid, a biomolecule harvested from Chinese star

anise.[5]
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Oseltamivir's therapeutic effect stems from its function as a competitive inhibitor of the

influenza neuraminidase (NA) enzyme.[4][6] This viral surface glycoprotein is essential for the

late stages of the viral life cycle.[7] Specifically, NA cleaves terminal sialic acid residues from

glycoconjugates on the surface of infected cells and new viral particles.[2] This action is critical

for releasing progeny virions from the host cell, preventing viral self-aggregation, and

facilitating movement through the respiratory tract mucus.[1][3]

By mimicking the natural substrate, oseltamivir carboxylate binds with high affinity to the

conserved active site of the NA enzyme, effectively blocking its function.[2][7] This inhibition

leads to the aggregation of new virions on the cell surface and reduces viral spread, thereby

curtailing the infection.[1][2]
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Caption: Oseltamivir inhibits neuraminidase, preventing viral release.

Structural Analogues and SAR
The development of oseltamivir involved extensive structure-activity relationship (SAR) studies

to optimize binding to the NA active site. Modifications to the side chains at the C3, C4, and C5

positions of the cyclohexene core have profound effects on inhibitory potency.
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C3-Pentyloxy Group: This lipophilic side chain occupies a hydrophobic pocket in the NA

active site formed by residues like Glu276, Arg224, and Ile222.[8] The size and geometry of

this group are critical; both smaller and larger substituents generally lead to a decrease in

activity.

C4-Acetamido Group: The acetamido group forms key hydrogen bonds within the active site.

Altering this group often results in a significant loss of inhibitory potency.

C5-Amino Group: The positively charged amino group interacts with conserved acidic

residues (e.g., Glu119, Asp151) in the active site, forming a crucial salt bridge that anchors

the inhibitor.

Resistance to oseltamivir is often associated with specific mutations in the NA gene. A common

mutation, H274Y (in N1 subtype viruses), alters the hydrophobic pocket, reducing the binding

affinity of oseltamivir.[9][10] Another mutation, E119V, also confers resistance by disrupting key

interactions.[11]

Quantitative Data Summary
The inhibitory activity of oseltamivir and its analogues against various influenza strains is

typically quantified by the 50% inhibitory concentration (IC50), which represents the

concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.
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Compound/
Analogue

Virus
Subtype

Mean IC50
(nM)

Fold
Change vs.
Wild-Type

Key
Structural
Feature/Mut
ation

Reference

Oseltamivir

Carboxylate
A/H1N1 0.92 - 2.5 -

Parent

Compound
[1][12]

Oseltamivir

Carboxylate
A/H3N2 0.5 - 0.96 -

Parent

Compound
[1][12][13]

Oseltamivir

Carboxylate
Influenza B 8.8 - 60 -

Parent

Compound
[1][13]

Zanamivir A/H1N1 0.76 - 0.92 N/A

Guanidino

group instead

of amino

[12][13]

Zanamivir A/H3N2 1.82 - 2.28 N/A

Guanidino

group instead

of amino

[12][13]

H274Y

Mutant
A/H1N1 130 - 150

>100-fold

increase

Tyrosine

replaces

Histidine at

274

[14]

CUHK326

(6f)
A/H3N2 1.92

~2x

Oseltamivir

Secondary

amine

derivative

[15]

CUHK392

(10i)
A/H3N2 1.63

~1.7x

Oseltamivir

Secondary

amine

derivative

[15]

Note: IC50 values can vary based on the specific viral isolate and assay methodology.
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This is the most common method for determining the IC50 values of NA inhibitors.[16][17] The

assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid

(MUNANA).[16][18] Cleavage of MUNANA by active neuraminidase releases the fluorescent

product 4-methylumbelliferone (4-MU), and the signal is proportional to enzyme activity.[17][18]

Methodology:

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., oseltamivir

carboxylate) in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[19]

Virus Dilution: Dilute influenza virus stock to a concentration that produces a linear

fluorescent signal over the incubation period.[19]

Incubation: In a 96-well black plate, add diluted virus to wells containing the compound

dilutions. Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[19][20]

Reaction Initiation: Add MUNANA substrate (e.g., final concentration of 100 µM) to all wells

to start the enzymatic reaction.[19][20]

Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[19]

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83%

ethanol).[19][20]

Data Acquisition: Read the fluorescence using a microplate reader with excitation at ~355-

365 nm and emission at ~450-460 nm.[18][19]

Analysis: Calculate the percent inhibition for each compound concentration relative to

controls and fit the data to a dose-response curve to determine the IC50 value.
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Workflow: Neuraminidase Inhibition Assay
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Standard workflow for a fluorescence-based NA inhibition assay.
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Caption: Standard workflow for a fluorescence-based NA inhibition assay.
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Structural analysis of oseltamivir and its analogues bound to neuraminidase is performed using

X-ray crystallography. This technique provides atomic-level detail of the inhibitor-enzyme

interactions, guiding rational drug design and explaining resistance mechanisms.[8][21]

Methodology:

Protein Expression and Purification: Express and purify recombinant neuraminidase protein.

Co-crystallization: Prepare complexes by mixing the purified protein with a molar excess of

the inhibitor (e.g., oseltamivir carboxylate).[10]

Crystallization: Screen for crystallization conditions using methods like hanging-drop vapor

diffusion.[10] Grow single crystals of the protein-inhibitor complex.

Data Collection: Expose the crystal to a high-intensity X-ray beam (often from a synchrotron

source) and collect diffraction data.[21]

Structure Determination: Process the diffraction data to determine the electron density map

and build an atomic model of the complex.

Analysis: Analyze the final structure to identify key binding interactions, conformational

changes, and the structural basis for inhibitor potency or resistance.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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